2-methyl-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]ethyl}benzamide
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Overview
Description
2-methyl-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]ethyl}benzamide is a complex organic compound with a molecular formula of C11H18Cl3N3O3S2 . This compound is known for its unique chemical structure, which includes a trichloromethyl group and a dioxidotetrahydrothiophenyl group. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]ethyl}benzamide typically involves multiple steps. One common method includes the reaction of 2-methylbenzoyl chloride with 2,2,2-trichloroethylamine in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then reacted with 1,1-dioxidotetrahydrothiophene-3-amine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]ethyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the trichloromethyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can have different properties and applications .
Scientific Research Applications
2-methyl-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]ethyl}benzamide is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: In studies related to enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of 2-methyl-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]ethyl}benzamide involves its interaction with specific molecular targets. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The dioxidotetrahydrothiophenyl group can interact with various biological pathways, affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-N-(2,2,2-trichloro-1-(3-(2-iodo-phenyl)-thioureido)-ethyl)-benzamide
- 2-methyl-N-(2,2,2-trichloro-1-(3-naphthalen-1-yl-thioureido)-ethyl)-benzamide
Uniqueness
Compared to similar compounds, 2-methyl-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]ethyl}benzamide is unique due to its dioxidotetrahydrothiophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in specific research applications where other compounds may not be as effective .
Biological Activity
2-methyl-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]ethyl}benzamide is a complex organic compound with potential biological activities that have garnered interest in various fields including medicinal chemistry and pharmacology. Its unique structure, characterized by a trichloromethyl group and a tetrahydrothiophene moiety, suggests possible interactions with biological targets that may lead to therapeutic applications.
The molecular formula of this compound is C15H18Cl3N3O2S with a molecular weight of approximately 410.75 g/mol. The compound can be represented with the following structural formula:
Property | Value |
---|---|
Molecular Formula | C15H18Cl3N3O2S |
Molecular Weight | 410.75 g/mol |
IUPAC Name | This compound |
InChI Key | HKWBQUKZMKYJDD-UHFFFAOYSA-N |
The biological activity of this compound is hypothesized to involve its interaction with specific enzymes and receptors in the body. The trichloromethyl group enhances lipophilicity, facilitating membrane permeability and potential binding to target proteins. The tetrahydrothiophene moiety may also contribute to its biological effects through redox reactions or as a nucleophile in enzymatic processes.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity against various pathogens. For instance:
- Bacterial Inhibition : In vitro tests have shown that the compound can inhibit the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest effective antibacterial activity comparable to known antibiotics.
Anticancer Activity
Research has explored the anticancer potential of this compound through its ability to induce apoptosis in cancer cell lines. In particular:
- Cell Line Studies : The compound demonstrated cytotoxic effects on several cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer). The mechanism appears to involve the induction of oxidative stress leading to cell death.
Case Studies
Several case studies have documented the effects of similar compounds on biological systems:
- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry showed that derivatives of trichloromethyl benzamides had potent activity against Staphylococcus aureus and Escherichia coli, suggesting a promising avenue for developing new antibiotics.
- Anticancer Research : Research in Cancer Letters highlighted that compounds with similar structures could inhibit tumor growth in xenograft models by modulating key signaling pathways involved in cell proliferation.
Properties
Molecular Formula |
C14H17Cl3N2O3S |
---|---|
Molecular Weight |
399.7 g/mol |
IUPAC Name |
2-methyl-N-[2,2,2-trichloro-1-[(1,1-dioxothiolan-3-yl)amino]ethyl]benzamide |
InChI |
InChI=1S/C14H17Cl3N2O3S/c1-9-4-2-3-5-11(9)12(20)19-13(14(15,16)17)18-10-6-7-23(21,22)8-10/h2-5,10,13,18H,6-8H2,1H3,(H,19,20) |
InChI Key |
WSTCKDUJSLYIQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(C(Cl)(Cl)Cl)NC2CCS(=O)(=O)C2 |
Origin of Product |
United States |
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